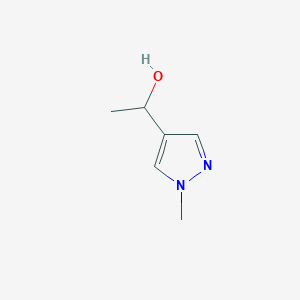

![molecular formula C14H20N2 B1321525 2-苄基-八氢-吡咯并[3,4-c]吡啶 CAS No. 351370-98-4](/img/structure/B1321525.png)

2-苄基-八氢-吡咯并[3,4-c]吡啶

描述

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic compound that is found in a variety of natural products, such as alkaloids, terpenoids, and flavonoids. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has a wide range of applications, from being used in the synthesis of drugs to being used as a starting material for the synthesis of other heterocyclic compounds.

科学研究应用

手性化合物合成和表征:

- 朱等人(2009 年)的一项研究讨论了外消旋苄基 3-氧代六氢-1H-吡咯并[3,4-c]吡啶-5(6H)-羧酸酯的分离和氢化,以生成八氢-3H-吡咯并[3,4-c]吡啶-3-酮。然后该化合物与莫舍酸氯反应,建立吡咯哌啶片段的绝对构型 (Zhu et al., 2009).

通过腈合成吡咯并吡啶:

- 戴维斯等人(1992 年)的工作表明,3-甲基嗪的去质子化,然后与苯甲腈反应,导致中间环化形成 2-苯基[1H]-吡咯并[2,3-b]吡啶。该反应应用于各种腈和 β-甲基嗪,表明在合成化学应用中的潜力 (Davis et al., 1992).

新型聚酰亚胺的开发:

- 王等人(2006 年)的一项研究涉及合成一种新型含吡啶的芳香二酐单体,该单体用于制备一系列新型聚酰亚胺。这些聚酰亚胺表现出良好的溶解性、热稳定性和机械性能,表明在材料科学中的潜在用途 (Wang et al., 2006).

聚杂环化合物的合成:

- 莫拉莱斯-萨拉查等人(2022 年)使用一锅法合成了一个新的聚杂环化合物:2-苄基-3-吗啉基-7-(噻吩-2-基)-6-(噻吩-2-基甲基)-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮。这突出了该化合物在创建复杂分子结构中的潜力 (Morales-Salazar et al., 2022).

荧光化学传感器的开发:

- 马伊蒂等人(2018 年)开发了基于 2H-吡咯并[3,4-c]吡啶-1,3,6(5H)-三酮的新型荧光团,对 Fe3+/Fe2+ 阳离子表现出高选择性。这表明它们可用作各种应用中的化学传感器,包括活细胞成像 (Maity et al., 2018).

安全和危害

未来方向

Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.

作用机制

Target of Action

Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems

Mode of Action

This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.

Result of Action

Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine has been found to interact with various receptors in the nervous system, suggesting its potential as a sedative or analgesic agent .

Cellular Effects

The effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting cellular responses to external stimuli . Furthermore, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight its potential in therapeutic applications, particularly in the treatment of diseases involving dysregulated cell signaling and gene expression.

Molecular Mechanism

At the molecular level, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase I inhibits the enzyme’s function, preventing DNA replication and transcription . Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can modulate the activity of kinases, leading to changes in cell signaling pathways . These molecular interactions underpin the compound’s diverse biological activities and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . These findings underscore the importance of optimizing storage and handling conditions to preserve the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as analgesic and sedative properties . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the metabolism of neurotransmitters, affecting their levels and activity in the nervous system . These interactions can have significant implications for the compound’s therapeutic potential, particularly in the treatment of neurological disorders.

Transport and Distribution

The transport and distribution of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions influence the compound’s localization and concentration, affecting its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, its interaction with topoisomerase I occurs primarily in the nucleus, where the enzyme is involved in DNA replication and transcription . Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine may undergo post-translational modifications that influence its targeting and activity within the cell .

属性

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956584 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351370-98-4 | |

| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

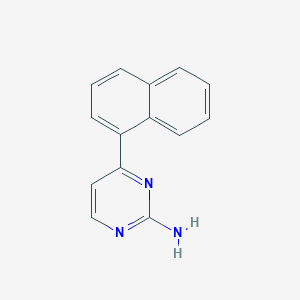

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)